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These application notes provide a comprehensive guide for the culture and maintenance of the
M-07e human acute megakaryoblastic leukemia cell line. The protocols outlined below cover
procedures from initial thawing to routine maintenance, subculturing, and cryopreservation.

Introduction to the M-07e Cell Line

The M-07e cell line is a factor-dependent human leukemic cell line established from the
peripheral blood of a 6-month-old girl diagnosed with acute megakaryoblastic leukemia (AML
M7).[1][2] This cell line is a subline of the growth factor-independent M-07 cell line and is
characterized by its proliferative response to various cytokines, most notably Interleukin-3 (IL-3)
or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which are essential for its
growth and survival in culture.[1][2]

M-07e cells grow in suspension as single round cells, with a small portion of cells possibly
showing light adherence.[2] Due to their cytokine dependency, these cells serve as a valuable
in vitro model for studying cytokine signaling pathways, hematopoiesis, and the pathobiology of
childhood leukemia, as well as for the development of targeted therapies.[2][3] It is important to
note that the M-07e cell line can become cytokine-independent within 3-4 weeks, presumably
due to the outgrowth of independent cells.[2][3]
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Table 1: M-07e Cell Line Characteristics and Culture Conditions

Parameter

Description

Organism

Homo sapiens (Human)[2]

Tissue Source

Peripheral Blood[2][3]

Disease

Acute Megakaryoblastic Leukemia (AML M7)[1]
[2][3]

Morphology

Lymphoblast-like, single round cells in

suspension[2][3]

Growth Properties

Suspension[3]

Recommended Medium

Iscove's Modified Dulbecco's Medium (IMDM) or
RPMI-1640[3]

Medium Supplements

10-20% Fetal Bovine Serum (FBS), 4 mM L-
Glutamine, 1.0 mM Sodium pyruvate, IL-3 (10
ng/mL) or GM-CSF (10 ng/mL)[2][3]

Seeding Density

Dilute cell suspension to 1 x 10"5 cells/mL[3]

Incubation Conditions

37°C, 5% CO2 in a humidified atmosphere[1]

Subculture

Every 2-3 days by dilution[4]

Biosafety Level

1[3]

Experimental Protocols

Required Materials and Reagents

e M-07e cells (cryopreserved vial)

¢ Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640

o Fetal Bovine Serum (FBS)
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L-Glutamine

Sodium Pyruvate

Recombinant Human IL-3 or GM-CSF
Phosphate Buffered Saline (PBS), sterile
Trypan Blue solution (0.4%)

Dimethyl sulfoxide (DMSO), cell culture grade
Sterile cell culture flasks (e.g., T-25, T-75)
Sterile centrifuge tubes (15 mL and 50 mL)
Water bath at 37°C

Humidified incubator at 37°C with 5% CO2
Biological safety cabinet (laminar flow hood)
Inverted microscope

Hemocytometer

Centrifuge

Protocol for Thawing Cryopreserved M-07e Cells

e Prepare complete growth medium: IMDM or RPMI-1640 supplemented with 10% FBS, 4 mM
L-Glutamine, 1.0 mM Sodium Pyruvate, and 10 ng/mL of either IL-3 or GM-CSF. Warm the

medium to 37°C.

e Quickly thaw the cryovial of M-07e cells by immersing it in a 37°C water bath. Agitate the vial

gently until a small ice clump remains.[1]

» Disinfect the outside of the vial with 70% ethanol before opening it in a biological safety

cabinet.[1]
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Carefully transfer the cell suspension from the vial into a 15 mL centrifuge tube containing 8-
9 mL of pre-warmed complete growth medium.[1]

Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[1][3]

Carefully aspirate and discard the supernatant, which contains residual DMSO.

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[1]

Transfer the cell suspension into a T-25 culture flask.

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[1]

The first medium change should be performed after 24 hours to remove any remaining
DMSO and dead cells.[3]

Protocol for Routine Culture and Maintenance

Check the cells daily under an inverted microscope to assess their morphology and density.

The medium should be changed every 24-48 hours until the cells are ready for subculturing.

[3]

To change the medium, transfer the cell suspension to a centrifuge tube and pellet the cells
at 300 x g for 3 minutes.

Aspirate the old medium and resuspend the cells in fresh, pre-warmed complete growth
medium.

Return the cells to the culture flask and incubate under standard conditions.

Protocol for Subculturing (Passaging) M-07e Cells

M-07e cells are grown in suspension, so enzymatic digestion is not required for passaging.[3]

Aseptically remove a representative aliquot of the cell suspension from the culture flask.

Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue
exclusion.
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Calculate the volume of cell suspension needed to seed a new flask at a density of 1 x 10"5
cells/mL.[3]

Add the calculated volume of cell suspension to a new culture flask containing fresh, pre-
warmed complete growth medium.

Continue to incubate the new culture at 37°C with 5% CO2.

Protocol for Cryopreservation of M-07e Cells

Use cells from a healthy, actively growing culture.
Perform a cell count to determine the total number of viable cells.
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[4]

Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation
medium consisting of 90% FBS and 10% DMSO or 70% complete medium, 20% FBS, and
10% DMSO.[2][4] The final cell concentration should be approximately 4 x 1076 cells/mL.[2]

Aliquot the cell suspension into sterile cryovials.
Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[1]

Protocol for Cell Counting and Viability Assessment

Gently mix the cell suspension to ensure a uniform distribution of cells.

In a small tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g.,
20 pL of cell suspension and 20 pL of Trypan Blue).[3]

Clean the hemocytometer and coverslip with 70% ethanol and dry them thoroughly.

Load 10 pL of the cell suspension-Trypan Blue mixture into the counting chamber of the
hemocytometer.
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» Using an inverted microscope, count the number of viable (clear) and non-viable (blue) cells
in the four large corner squares of the grid.

» Calculate the cell concentration and viability using the following formulas:

o Cell Concentration (cells/mL) = (Average number of viable cells per large square) x
Dilution factor (which is 2 in this case) x 10"4

o Percentage Viability (%) = (Total number of viable cells / Total number of cells (viable +
non-viable)) x 100

Mandatory Visualizations

Caption: Workflow for M-07e cell culture from thawing to cryopreservation.
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Caption: GM-CSF/IL-3 signaling in M-07e cells promoting proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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